1-アミノエチルホスホン酸

説明

1-Aminoethylphosphonic Acid is a phosphonoacetic acid.

科学的研究の応用

金属および希土類元素の分離

1-アミノエチルホスホン酸は、溶媒抽出による金属および希土類元素の分離に使用できます 。これは、これらの元素とキレート化して、混合物から容易に分離できる安定な錯体を形成する能力によるものです。

医薬品化学

1-アミノエチルホスホン酸のN-C-P分子断片は、カルボン酸基がホスホン酸基に置き換わったアミノ酸の類似体です 。 この類似性により、特に医薬品化学において、医療における生物学的用途があります .

殺虫剤および除草剤

1-アミノエチルホスホン酸は、殺虫剤および除草剤の合成に使用されます 。 その毒性は、主要な供給源であるグリホサートよりも低く 、害虫駆除のためのより安全な代替手段となっています。

水浄化システム

この化合物は、水浄化システムにも使用されます 。重金属と結合する能力により、水からこれらの有害物質を効果的に除去できます。

有機金属錯体

1-アミノエチルホスホン酸は、金属有機構造体(MOF)などの有機金属錯体の形成に使用されます 。 これらの錯体は、ガス吸収、プロトン伝導度、および磁気シールドにおいて用途があります .

抗菌剤

1-アミノエチルホスホン酸をベースとしたホスホノジペプチドおよびホスホノオリゴペプチドが合成され、抗菌剤として調査されています 。 それらの活性は、細菌細胞壁生合成の阻害によるものです .

アミノペプチダーゼN/CD13阻害剤

1-アミノエチルホスホン酸から誘導できるα-アミノアルキルホスホン酸の新規芳香族モノエステルが、アミノペプチダーゼN/CD13の阻害剤として研究されています 。 この酵素は、細胞増殖、分化、アポトーシスなど、さまざまな生理学的プロセスの調節に関与しています .

ジアルキルアルキルホスホネートの合成

1-アミノエチルホスホン酸は、ハロアルカンとの反応で対応するジアルキルアルキルホスホネートに変換できます 。 この反応は、無溶媒マイクロ波支援条件下でトリエチルアミンが存在することで促進されます .

将来の方向性

作用機序

Target of Action

The primary intracellular target of 1-Aminoethylphosphonic acid is alanine racemase (EC 5.1.1.1) . This enzyme plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, which is a key component of the peptidoglycan layer in bacterial cell walls .

Mode of Action

1-Aminoethylphosphonic acid interacts with its target, alanine racemase, by reversibly and competitively inhibiting the enzyme in gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa . In gram-positive organisms such as Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and time-dependent . This inhibition disrupts the production of D-alanine, thereby affecting the synthesis of the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, 1-Aminoethylphosphonic acid prevents the conversion of L-alanine to D-alanine, a critical step in the formation of the peptidoglycan layer of bacterial cell walls . This disruption in the pathway leads to the accumulation of uridine diphosphate-N-acetylmuramyl-tripeptide, a key intermediate in the pathway .

Result of Action

The result of 1-Aminoethylphosphonic acid’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound prevents the formation of a functional bacterial cell wall, leading to the death of the bacteria .

生化学分析

Biochemical Properties

1-Aminoethylphosphonic acid plays a crucial role in biochemical reactions by mimicking biomolecules with phosphoric acid or carboxylic acid groups. It interacts with various enzymes, proteins, and other biomolecules, often acting as an enzyme inhibitor. For instance, it inhibits alanine racemase from Bacillus stearothermophilus via a two-step reaction pathway . This interaction is significant as it can influence the enzyme’s activity and, consequently, various metabolic processes.

Cellular Effects

1-Aminoethylphosphonic acid affects various types of cells and cellular processes. It can act as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism and thus affecting the physiological activity of the cell . This compound can exert antibacterial, plant growth regulatory, or neuromodulatory effects, depending on the specific cellular context. It influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in biochemical research.

Molecular Mechanism

At the molecular level, 1-Aminoethylphosphonic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition, or activation, and changes in gene expression. It mimics the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This inhibition can lead to significant changes in cellular function, highlighting the compound’s potential as a lead compound for drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Aminoethylphosphonic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that phosphonodipeptides and phosphonooligopeptides based on 1-Aminoethylphosphonic acid exhibit antibacterial activity by inhibiting bacterial cell-wall biosynthesis . These effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 1-Aminoethylphosphonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it can cause toxic or adverse effects. For example, a study on the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid showed that a single dose of 20 mg per kg was effective in eliminating bacterial infections in a mouse model . This highlights the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-Aminoethylphosphonic acid is involved in various metabolic pathways, including those related to phosphonate biosynthesis. It interacts with enzymes such as PEP phosphomutase, which is crucial for the biosynthesis of phosphonates . These interactions can influence metabolic flux and metabolite levels, further highlighting the compound’s significance in biochemical research.

Transport and Distribution

Within cells and tissues, 1-Aminoethylphosphonic acid is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of 1-Aminoethylphosphonic acid can significantly impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s effectiveness in inhibiting specific enzymes or influencing particular cellular processes.

特性

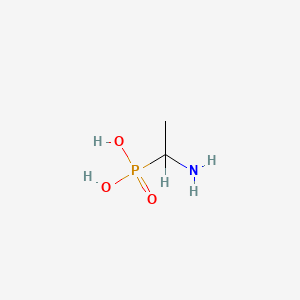

IUPAC Name |

1-aminoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSKEDQPSEGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346480 | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | 1-Aminoethylphosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6323-97-3 | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P74040W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

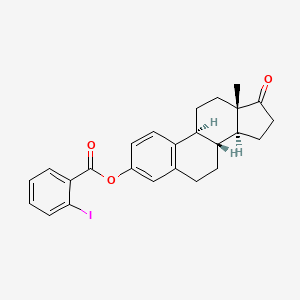

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)